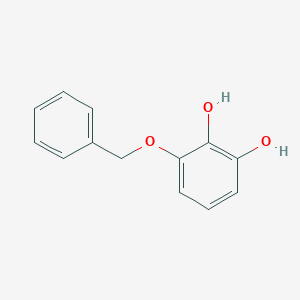

3-(Benzyloxy)benzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEOFGNAYJBNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475078 | |

| Record name | 3-(Benzyloxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52800-47-2 | |

| Record name | 3-(Benzyloxy)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-benzylpyrogallol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-O-benzylpyrogallol, a derivative of the foundational chemical scaffold, pyrogallol. While not extensively documented in mainstream chemical literature, its structural features suggest significant potential in medicinal chemistry and drug development. This document will elucidate the nomenclature, propose a robust synthetic pathway, detail its predicted physicochemical properties, and explore its prospective applications for researchers, scientists, and drug development professionals.

Nomenclature and Structural Identification

The systematic identification of a molecule is paramount for unambiguous scientific communication. For the compound , several names can be derived based on established nomenclature rules.

The parent molecule, pyrogallol, is systematically named benzene-1,2,3-triol . The prefix "1-O-benzyl" indicates that a benzyl group (a benzene ring attached to a methylene group, -CH₂-C₆H₅) is connected to one of the hydroxyl groups via an ether linkage, specifically at the carbon-1 position of the pyrogallol ring.

IUPAC Name

Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is 3-(benzyloxy)benzene-1,2-diol . This nomenclature prioritizes the diol (catechol) as the principal functional group.

Synonyms

A variety of synonyms may be encountered for this compound, reflecting different naming conventions and historical usages. These include:

-

1-O-benzylpyrogallol

-

3-Benzyloxycatechol

-

Benzyl 2,3-dihydroxyphenyl ether

-

2,3-Dihydroxy-1-(phenylmethoxy)benzene

A clear understanding of these synonyms is crucial when conducting literature searches and communicating research findings.

Physicochemical Properties

The physicochemical properties of 1-O-benzylpyrogallol can be predicted based on its structure, combining the characteristics of a catechol and a benzyl ether.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₂O₃ | Derived from the constituent atoms: 7 carbons and 6 hydrogens from the benzyl group, and 6 carbons, 6 hydrogens, and 3 oxygens from the pyrogallol moiety, with appropriate subtractions for bond formation. |

| Molecular Weight | 216.23 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Similar to other phenolic compounds, which are often crystalline solids at room temperature and can oxidize and change color upon exposure to air and light. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, acetone, and DMSO. | The two free hydroxyl groups can participate in hydrogen bonding with water, but the bulky, nonpolar benzyl group will significantly decrease aqueous solubility compared to pyrogallol. The presence of the aromatic rings and the ether linkage enhances solubility in organic solvents. |

| pKa | Estimated to be around 9-10 for the first dissociation. | The acidity of the phenolic hydroxyl groups is influenced by the electron-donating nature of the benzyloxy group. This is comparable to other substituted catechols. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5. | The introduction of the lipophilic benzyl group significantly increases the LogP value compared to the highly polar pyrogallol, suggesting better membrane permeability. |

Synthesis of this compound

The synthesis of this compound can be approached through a selective protection strategy of the hydroxyl groups of pyrogallol. A common and effective method is the Williamson ether synthesis.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Protection of Pyrogallol

-

Rationale: To achieve selective benzylation at the 1-position, the more reactive adjacent hydroxyl groups at the 2 and 3 positions are first protected. The formation of a five-membered ring with an acetonide group is a common and efficient strategy.

-

Procedure:

-

To a solution of pyrogallol (1.0 eq) in anhydrous acetone (10 vol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid with a mild base such as sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude protected pyrogallol.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This classic ether synthesis involves the deprotonation of the remaining free hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

-

Procedure:

-

Dissolve the protected pyrogallol (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Deprotection

-

Rationale: The acetonide protecting group is acid-labile and can be readily removed to reveal the free hydroxyl groups.

-

Procedure:

-

Dissolve the crude benzylated product in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC.

-

Once the deprotection is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Drug Development

The structural motifs within this compound—a catechol core and a benzyl ether—suggest several promising avenues for its application in drug discovery and development.

Antioxidant and Anti-inflammatory Properties

The catechol moiety is a well-known pharmacophore responsible for the antioxidant properties of many natural products.[1] The free hydroxyl groups can act as hydrogen donors to scavenge reactive oxygen species (ROS). The introduction of a benzyl group can modulate the lipophilicity of the molecule, potentially enhancing its cellular uptake and localization to lipid membranes where oxidative stress often occurs.

Enzyme Inhibition

Catechol derivatives are known to interact with and inhibit various enzymes, often through chelation of metal ions in the active site or through covalent modification. The specific substitution pattern of this compound could confer selectivity for certain enzyme targets.

Prodrug Strategies

The benzyl ether can serve as a prodrug moiety.[2] In a biological system, enzymatic or chemical cleavage of the benzyl group would release the active pyrogallol derivative at the target site. This strategy can be employed to improve the pharmacokinetic profile of a drug, such as increasing its stability, bioavailability, or target specificity.

Hypothetical Signaling Pathway Inhibition

Given the role of oxidative stress and inflammation in numerous diseases, this compound could potentially modulate signaling pathways sensitive to redox state. The following diagram illustrates a hypothetical mechanism of action.

Sources

Solvation Dynamics and Handling of 3-Benzyloxy-1,2-dihydroxybenzene: A Technical Guide

Executive Summary 3-Benzyloxy-1,2-dihydroxybenzene (also known as 3-benzyloxypyrocatechol) represents a distinct class of "Janus" molecules in organic synthesis: it possesses a highly polar, oxidation-prone catechol (1,2-dihydroxy) headgroup and a lipophilic, bulky benzyl ether tail. This amphiphilic structure dictates a non-linear solubility profile that defies simple "polar/non-polar" binary categorization.

This guide provides a technical framework for researchers handling this intermediate. It moves beyond basic solubility data to address the causality of solvation, the risks of oxidative degradation (o-quinone formation) in solution, and experimentally validated purification protocols.

Part 1: Physicochemical Profile & Solubility Theory

The solubility of 3-benzyloxy-1,2-dihydroxybenzene is governed by the competition between the intermolecular Hydrogen Bonding (HB) network of the catechol moiety and the Van der Waals forces of the benzyl ring.

Structural Implications on Solvation

-

The Catechol Moiety (Hydrophilic): The vicinal hydroxyl groups act as strong HB donors and acceptors. In non-polar solvents, these groups often form intramolecular hydrogen bonds or intermolecular dimers, reducing solubility unless the solvent can disrupt these interactions (e.g., ethers or alcohols).

-

The Benzyl Ether (Lipophilic): This group disrupts the crystal lattice energy relative to the parent pyrogallol, generally lowering the melting point and increasing solubility in chlorinated and aromatic solvents.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on polarity and functional group interaction.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Protic | Methanol, Ethanol | High | Solvent acts as HB donor/acceptor, fully solvating the catechol head. | Reaction solvent; Transfer. |

| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions disrupt solute-solute HB. | Stock solutions; Biological assays. |

| Esters | Ethyl Acetate | High | Moderate polarity; matches the amphiphilic balance of the molecule. | Primary Extraction Solvent. |

| Chlorinated | Dichloromethane (DCM) | Moderate/Good | Solvates the benzyl ether tail; disrupts weak dimers. | Partitioning; Chromatography. |

| Aromatic | Toluene, Benzene | Moderate | Recrystallization. | |

| Aliphatic | Hexane, Heptane | Low/Insoluble | Lack of polarity cannot overcome crystal lattice energy. | Anti-solvent. |

| Aqueous | Water | Low | The hydrophobic benzyl group disrupts the water network, significantly reducing solubility compared to catechol. | Impurity removal (washing). |

Part 2: Practical Solvent Selection Strategies

Selecting the correct solvent is a balance between solubility performance and chemical stability. The catechol moiety is electron-rich and prone to autoxidation to o-quinones, a process accelerated by basic solvents or trace metals.

Decision Matrix: Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on experimental phase. Note the preference for Ethyl Acetate in workups and Toluene for purification.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Objective: To determine the saturation limit of 3-benzyloxy-1,2-dihydroxybenzene in a specific solvent.

Reagents & Equipment:

-

Analyte: 3-benzyloxy-1,2-dihydroxybenzene (Dry, >98% purity).

-

Solvent: HPLC grade.

-

0.45 µm PTFE Syringe Filter.

-

Analytical Balance (±0.01 mg).

Methodology:

-

Preparation: Weigh approximately 50 mg of analyte into a 4 mL glass vial (Vial A).

-

Addition: Add the solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, the solubility is

mg/mL (Stop). -

Saturation: If solid remains after 1 mL total solvent addition, cap the vial and stir at 25°C for 4 hours.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (Vial B).

-

Evaporation: Evaporate the solvent from Vial B using a gentle stream of Nitrogen (avoid heat >40°C to prevent oxidation).

-

Quantification: Weigh Vial B. Calculate solubility (

) using:

Protocol B: Purification via Recrystallization

Context: Recrystallization is superior to chromatography for this compound as silica gel can sometimes catalyze oxidation or irreversible adsorption of catechols.

System: Toluene (Solvent) or Ethyl Acetate/Hexane (Solvent/Anti-solvent).

Workflow Diagram:

Figure 2: Step-by-step recrystallization workflow. Toluene is the preferred single-solvent system due to its ability to solubilize the benzyl group at high temperatures while rejecting the polar catechol at low temperatures.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Toluene. If the compound is very impure, use Ethyl Acetate first, then add Hexane until slight turbidity appears.

-

Hot Filtration: If insoluble particles (salts) are present, filter the hot solution rapidly through a glass frit.

-

Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling may result in "oiling out" (a common issue with benzyl ethers).

-

Harvesting: Cool to 4°C. Filter the crystals and wash with cold Hexane (to remove non-polar impurities) or cold Toluene.

-

Drying: Dry under high vacuum. Note: Do not use oven drying in air, as the catechol face will oxidize.

Part 4: Stability and Handling (The "Self-Validating" System)

To ensure scientific integrity, the handling of 3-benzyloxy-1,2-dihydroxybenzene must account for its redox potential.

-

Oxidation Check: Dissolve a small amount in alkaline water (pH > 8). A rapid color change to dark green/brown indicates the formation of quinones/polymers. A pure sample should remain colorless/pale yellow in neutral organic solvents.

-

Acidity Maintenance: When performing extractions (e.g., EtOAc/Water), ensure the aqueous phase is slightly acidic (pH 3-4) using dilute HCl or acetic acid. This protonates the phenols, keeping them in the organic phase and preventing oxidation.

-

Inert Atmosphere: All recrystallization and prolonged heating steps should be performed under Nitrogen or Argon.

References

-

Sigma-Aldrich. (S)-(-)-3-Benzyloxy-1,2-propanediol Product Specification. (Analogous solubility properties for benzyl-glycerol ethers).

-

National Institute of Standards and Technology (NIST). 1,2-Benzenediol (Catechol) Solubility Data.

-

PubChem. 5-(Benzyloxy)resorcinol Compound Summary. (Isomeric reference for polarity/solubility comparison).

-

European Patent Office. Process for the preparation of aromatic compounds containing a heterocyclic system (EP0877023A1). (Describes catechol ether synthesis and workup in Toluene/DCM).

-

Grokipedia. Trihydroxybenzenes and Pyrogallol Derivatives. (General properties of the parent scaffold).

Strategic Modulation of Catechols: A Technical Guide to Aromatic Benzyloxy Substitution

Executive Summary & Chemical Rationale

The catechol moiety (1,2-dihydroxybenzene) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for adrenergic and dopaminergic ligands. However, free catechols suffer from rapid metabolic clearance (COMT methylation), poor blood-brain barrier (BBB) penetration due to high polarity, and oxidation susceptibility (quinone formation).

Aromatic Benzyloxy Substitution —the strategic introduction of a benzyl ether (

-

Synthetic Utility: It acts as a robust protecting group, masking the labile phenol during harsh transformations.

-

Pharmacological Modulation: It drastically alters the physicochemical profile (

,

This guide details the synthetic control, structure-activity relationship (SAR) implications, and deprotection protocols for benzyloxy-substituted catechols.

Synthetic Methodologies

Achieving selectivity between mono-benzylation and di-benzylation is the primary synthetic challenge. The electronic similarity of the two hydroxyl groups requires precise control over stoichiometry and base strength.

Protocol A: Regioselective Mono-Benzylation (Statistical vs. Directed)

Challenge: Standard Williamson ether synthesis often yields a statistical mixture of mono-benzylated (desired), di-benzylated, and unreacted starting material.

Method 1: Base-Mediated Statistical Alkylation (High Throughput)

Best for: Simple catechols where chromatography is automated.

Reagents: Catechol (1.0 eq), Benzyl Bromide (1.0 eq),

Step-by-Step Workflow:

-

Dissolution: Dissolve catechol in acetone (

) under -

Base Addition: Add anhydrous

. Stir for 15 minutes to generate the phenoxide anion. Note: Potassium is preferred over Sodium for mono-alkylation due to the "template effect" where -

Alkylation: Add Benzyl Bromide dropwise over 30 minutes.

-

Reflux: Heat to mild reflux (

) for 12–16 hours. -

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient). The di-benzyl ether elutes first (non-polar), followed by the mono-benzyl ether.

Method 2: Stannylene-Directed Alkylation (High Regioselectivity)

Best for: Complex substrates or sugar-catechol conjugates.

Mechanism: Formation of a cyclic stannylene acetal activates the oxygen atoms nucleophilically while temporarily masking them.

Workflow:

-

Reflux catechol with Dibutyltin oxide (

) in Toluene with a Dean-Stark trap to remove water. -

Add Benzyl Bromide and Tetrabutylammonium iodide (TBAI) as a catalyst.

-

Reflux for 4 hours. The reaction typically favors the less sterically hindered position if substituents are present.

Protocol B: Exhaustive Di-Benzylation

Best for: Creating fully protected intermediates for lithiation or Friedel-Crafts acylation.

Reagents: Catechol (1.0 eq), Benzyl Chloride (2.5 eq),

Critical Safety Note:

-

Suspend

in dry DMF at -

Add Catechol solution dropwise (exothermic).

-

Add Benzyl Chloride rapidly.

-

Warm to RT and stir for 4 hours. Yields are typically

.

Protocol C: Controlled Deprotection (Hydrogenolysis)

To reveal the free catechol pharmacophore after downstream synthesis.

Reagents:

-

Dissolve benzyloxy intermediate in degassed MeOH/EtOAc.

-

Add

(10% by weight of substrate). -

Purge with

and stir vigorously at RT for 2–6 hours. -

Monitoring: TLC will show a significant drop in

(appearance of polar catechol). -

Filtration: Filter through Celite to remove Pd. Caution: Dry Pd/C is pyrophoric.

Visualization: Synthetic Logic & Pathways[1]

The following diagram illustrates the decision matrix for synthesizing and utilizing benzyloxy catechols.

Figure 1: Synthetic workflow distinguishing between benzyloxy groups as transient protecting groups versus permanent pharmacophores.

Medicinal Chemistry & SAR Applications

Dopamine Receptor Modulation (D1/D4)

In the development of dopamine agonists (e.g., Dihydrexidine analogs), the benzyloxy group is often used during the assembly of the rigid backbone. However, recent SAR studies on D4 receptor antagonists utilize the benzyloxy moiety (specifically on piperidine scaffolds) to induce selectivity.

-

Mechanism: The benzyl ring occupies the "accessory binding pocket" of the GPCR, providing steric bulk that prevents activation (antagonism) while maintaining high affinity via hydrophobic contacts.

-

Data Insight: 3-benzyloxy derivatives often show >30-fold selectivity against D2/D3 receptors compared to their hydroxyl counterparts.

MAO-B Inhibition

Monoamine Oxidase B (MAO-B) inhibitors often feature benzyloxy-substituted chalcones.[1]

-

Interaction: The benzyloxy group engages in

- -

Potency: Substitution at the para position of the benzyloxy ring (e.g., with Fluorine) can enhance metabolic stability and potency (

values often in the nanomolar range).

Physicochemical Data Comparison

| Property | Free Catechol (Dopamine) | 3-Benzyloxy-Catechol | Impact on Drug Design |

| LogP | ~0.0–0.5 | ~2.5–3.2 | Drastically improves membrane permeability. |

| tPSA | ~40–50 | ~29–35 | Lower polar surface area aids BBB penetration. |

| Metabolism | Rapid (COMT/MAO) | Slowed | Blocks COMT action at the protected position. |

| H-Bonding | 2 Donors, 2 Acceptors | 1 Donor, 2 Acceptors | Loss of one donor alters receptor subtype selectivity. |

Visualizing the SAR Logic

Figure 2: Strategic decision tree for utilizing the benzyloxy moiety in drug design.

References

- Greene's Protective Groups in Organic Synthesis. (General reference for benzyl ether stability and cleavage). Note: Standard text, widely cited in organic synthesis.

-

Synthesis of Benzyloxy-Substituted Chalcones as MAO-B Inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Discovery of Benzyloxy Piperidine Based Dopamine D4 Receptor Antagonists. National Institutes of Health (PMC). Available at: [Link]

-

Regioselective Benzylation of Polyhydroxy-compounds via Stannylene Derivatives. Royal Society of Chemistry (Perkin Trans.[2] 1). Available at: [Link][3][4][5][6]

-

Cleavage of Benzyl Ethers (General Mechanisms). Master Organic Chemistry. Available at: [Link]

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Selective Mono-benzylation of Benzene-1,2,3-triol (Pyrogallol)

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Precise Pyrogallol Benzylation

Benzene-1,2,3-triol, commonly known as pyrogallol, is a fundamental building block in the synthesis of a diverse array of pharmaceuticals, natural products, and functional materials. The strategic protection of its hydroxyl groups is paramount to achieving desired chemical transformations. Among these, the benzyl ether is a widely utilized protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[1][2] However, the presence of three proximal hydroxyl groups on the pyrogallol ring presents a significant challenge in achieving selective mono-benzylation, as the reaction can readily proceed to di- and tri-benzylated products. This lack of control can lead to complex product mixtures, arduous purification processes, and diminished overall yields.

This application note provides a comprehensive guide to a robust and reproducible protocol for the selective mono-benzylation of pyrogallol. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, the strategic choice of reagents and reaction conditions to favor mono-substitution, and a detailed, step-by-step protocol for laboratory execution. Furthermore, we will explore the application of phase-transfer catalysis as an environmentally benign and efficient alternative.

The Chemical Rationale: Navigating the Williamson Ether Synthesis for Selectivity

The benzylation of pyrogallol is typically achieved through the Williamson ether synthesis, a classic SN2 reaction.[3][4][5] This reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic alkoxide (in this case, a phenoxide), which then attacks an alkyl halide, such as benzyl bromide, to form the ether linkage.

The key to achieving mono-benzylation lies in carefully controlling the stoichiometry of the reagents and the reaction conditions to disfavor multiple substitutions. The relative acidity of the three hydroxyl groups of pyrogallol also plays a role in the regioselectivity of the reaction.

Experimental Protocol: A Step-by-Step Guide to Mono-benzylation

This protocol is designed to favor the formation of the mono-benzylated product.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Stoichiometric Ratio |

| Pyrogallol | C₆H₆O₃ | 126.11 | 12.61 g | 0.1 | 1.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 17.10 g (11.9 mL) | 0.1 | 1.0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 13.82 g | 0.1 | 1.0 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 250 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |

| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Apparatus

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

Reaction Procedure

-

Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is under a gentle flow of nitrogen to maintain an inert atmosphere.

-

Reagent Addition: To the flask, add pyrogallol (12.61 g, 0.1 mol) and anhydrous potassium carbonate (13.82 g, 0.1 mol).

-

Solvent Addition: Add 250 mL of anhydrous acetone to the flask.

-

Stirring and Heating: Begin stirring the mixture and gently heat to reflux (approximately 56°C).

-

Benzyl Bromide Addition: Once the mixture is refluxing, add benzyl bromide (11.9 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Cooling: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification

-

Filtration: Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

-

100 mL of 1M Hydrochloric Acid

-

100 mL of saturated sodium bicarbonate solution

-

100 mL of brine

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired mono-benzylated pyrogallol.

Enhancing Efficiency and Sustainability: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to traditional homogeneous reaction conditions.[6][7] In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the benzyl bromide resides.[8][9] This can lead to faster reaction times, milder reaction conditions, and the use of more environmentally friendly solvents.

Modified Protocol using Phase-Transfer Catalysis

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Stoichiometric Ratio |

| Pyrogallol | C₆H₆O₃ | 126.11 | 12.61 g | 0.1 | 1.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 17.10 g (11.9 mL) | 0.1 | 1.0 |

| Potassium Hydroxide | KOH | 56.11 | 5.61 g | 0.1 | 1.0 |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 3.22 g | 0.01 | 0.1 |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |

| Water | H₂O | 18.02 | 100 mL | - | - |

The work-up and purification procedure would be similar to the one described in section 3.4.

Visualizing the Process

Reaction Mechanism

Caption: Williamson Ether Synthesis of Pyrogallol.

Experimental Workflow

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. phasetransfer.com [phasetransfer.com]

- 8. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]

Application Notes and Protocols: 3-(Benzyloxy)benzene-1,2-diol as a Key Intermediate for the Development of Novel Toll-like Receptor 2 (TLR2) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 3-(benzyloxy)benzene-1,2-diol as a strategic intermediate in the synthesis of novel Toll-like Receptor 2 (TLR2) antagonists. We present a scientifically grounded, proposed synthetic pathway, detailed experimental protocols for synthesis and purification, and robust in-vitro and in-vivo methods for the biological evaluation of the resulting compounds. This guide is designed to empower researchers in immunology and medicinal chemistry to explore a new class of potential therapeutics targeting TLR2-mediated inflammation.

Introduction: The Critical Role of TLR2 in Immunity and Disease

Toll-like Receptor 2 (TLR2) is a cornerstone of the innate immune system, functioning as a pattern recognition receptor (PRR) that identifies a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1] TLR2 is unique in that it forms heterodimers with either TLR1 or TLR6 to recognize its ligands, such as triacylated lipopeptides (with TLR1) and diacylated lipopeptides (with TLR6).[2]

Upon ligand binding, TLR2 undergoes a conformational change that initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.[2] While this inflammatory response is crucial for clearing pathogens, its dysregulation is implicated in a multitude of chronic inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, atherosclerosis, and even certain cancers.[1] Consequently, the development of small-molecule TLR2 antagonists to dampen excessive inflammation holds significant therapeutic promise.

The catechol (1,2-dihydroxybenzene) and the structurally related pyrogallol (1,2,3-trihydroxybenzene) moieties have emerged as privileged scaffolds in the design of potent and selective TLR2 antagonists.[3][4] This has been exemplified by compounds such as MMG-11, a pyrogallol derivative that demonstrates competitive antagonism of TLR2.[5] The benzyloxy-protected catechol, this compound, serves as a versatile and strategically important starting material for the synthesis of novel TLR2 antagonists, offering a stable precursor for the elaboration of a catechol-based core.

Synthesis of a Novel TLR2 Antagonist from this compound: A Proposed Pathway

Herein, we propose a rational, multi-step synthetic route to a novel TLR2 antagonist (designated as Cmpd-X ) starting from the key intermediate, this compound. This proposed synthesis is based on established organic chemistry principles and the structural features of known pyrogallol-based TLR2 antagonists.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for a novel TLR2 antagonist (Cmpd-X) from catechol.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Detailed Synthetic Protocol

Step 1: Synthesis of this compound (Intermediate)

This protocol outlines a selective mono-O-benzylation of catechol.

-

Materials:

-

Catechol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of catechol (1.0 eq) in acetone, add finely ground K₂CO₃ (1.1 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Step 2: Formylation of this compound

This step introduces an aldehyde group onto the catechol ring, a key handle for further elaboration.

-

Materials:

-

This compound

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Aqueous HCl

-

-

Procedure (Duff Reaction):

-

Dissolve this compound (1.0 eq) and HMTA (1.5 eq) in TFA.

-

Heat the mixture at 90 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into a mixture of ice and aqueous HCl.

-

Stir for 1 hour to hydrolyze the intermediate imine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

-

Step 3 & 4: Elaboration and Deprotection to Yield Cmpd-X

The subsequent steps will involve an Aldol condensation to introduce a side chain, followed by reduction/modification and finally deprotection of the benzyl group via hydrogenolysis to yield the final TLR2 antagonist, Cmpd-X. The specific reagents and conditions for these steps will be dictated by the desired final structure, guided by the structures of known antagonists like MMG-11.

In-Vitro Evaluation of TLR2 Antagonist Activity

The biological activity of the synthesized compound (Cmpd-X) can be assessed through a series of robust in-vitro assays.

Diagram of the In-Vitro Screening Workflow:

Caption: Workflow for the in-vitro evaluation of synthesized TLR2 antagonists.

Primary Screening: HEK-Blue™ hTLR2 Reporter Gene Assay

This assay provides a rapid and quantitative measure of TLR2 inhibition. HEK-Blue™ hTLR2 cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Pam3CSK4 (TLR1/2 agonist)[2]

-

Synthesized Cmpd-X

-

96-well plates

-

-

Protocol:

-

Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 2 hours.[6]

-

Pre-incubate the cells with varying concentrations of Cmpd-X for 1 hour.

-

Stimulate the cells with Pam3CSK4 at a final concentration of 10-100 ng/mL.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Collect 20 µL of the cell culture supernatant and transfer to a new 96-well plate.

-

Add 200 µL of QUANTI-Blue™ Solution and incubate at 37°C for 15-30 minutes.

-

Measure the SEAP activity by reading the optical density (OD) at 620-655 nm.[6]

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

-

Secondary Assay: Cytokine Release in THP-1 Macrophages

This assay confirms the antagonist activity in a more physiologically relevant immune cell line. THP-1 human monocytic cells are differentiated into macrophages and stimulated to produce inflammatory cytokines.

-

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Pam3CSK4

-

Synthesized Cmpd-X

-

Human TNF-α and IL-8 ELISA kits

-

-

Protocol:

-

Differentiate THP-1 cells into macrophages by treating with PMA (50-100 ng/mL) for 48-72 hours.[7][8]

-

Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

Pre-treat the differentiated THP-1 cells with various concentrations of Cmpd-X for 1-2 hours.

-

Stimulate the cells with Pam3CSK4 (e.g., 100-200 ng/mL) for 20-24 hours.[9]

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[10][11][12][13][14][15][16]

-

In-Vivo Evaluation of TLR2 Antagonist Efficacy

Promising candidates from in-vitro studies should be evaluated in animal models of TLR2-driven inflammation.

Diagram of the In-Vivo Evaluation Process:

Caption: Process for in-vivo evaluation of a lead TLR2 antagonist.

Zymosan-Induced Peritonitis Model in Mice

Zymosan, a TLR2/6 agonist from yeast cell walls, induces a robust inflammatory response in the peritoneal cavity, characterized by leukocyte infiltration and cytokine production.[17]

-

Animals: C57BL/6 mice (or other appropriate strain).

-

Materials:

-

Zymosan A

-

Synthesized Cmpd-X formulated for in-vivo administration

-

Phosphate-buffered saline (PBS)

-

ELISA kits for murine TNF-α and IL-6

-

-

Protocol:

-

Administer Cmpd-X or vehicle control to mice via an appropriate route (e.g., intraperitoneal (IP) or oral).

-

After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by IP injection of zymosan (e.g., 0.25-1 mg/mouse).[17][18]

-

At a predetermined time point post-zymosan challenge (e.g., 4-8 hours), euthanize the mice.[19][20]

-

Collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.

-

Determine the total leukocyte count and differential cell counts in the lavage fluid.

-

Measure the concentrations of TNF-α and IL-6 in the cell-free supernatant of the lavage fluid and in serum by ELISA.

-

A significant reduction in leukocyte infiltration and cytokine levels in the Cmpd-X treated group compared to the vehicle control indicates in-vivo efficacy.

-

Conclusion and Future Directions

The strategic use of this compound as a key intermediate provides a promising avenue for the discovery and development of novel catechol-based TLR2 antagonists. The proposed synthetic pathway and the detailed protocols for in-vitro and in-vivo evaluation outlined in these application notes offer a comprehensive framework for researchers to synthesize and characterize new chemical entities with therapeutic potential for a wide range of inflammatory diseases. Future work should focus on optimizing the synthetic route, exploring the structure-activity relationships of analogues, and further characterizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

-

InvivoGen. (n.d.). Pam3CSK4. Retrieved from [Link]

- Kwiecien, N. W., et al. (2015).

- Zehntner, S. P., et al. (2016). Toll-Like Receptor 2 Mediates In Vivo Pro- and Anti-inflammatory Effects of Mycobacterium Tuberculosis and Modulates Autoimmune Encephalomyelitis. Frontiers in Immunology, 7, 198.

- Wang, X., et al. (2017). Protective effect of a novel antibody against TLR2 on zymosan-induced acute peritonitis in NF-κB transgenic mice. International Journal of Molecular Medicine, 39(4), 845–852.

- Sirenko, O., et al. (2019). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.

- Koenders, M. I., et al. (2008). Stimulation of TLR2 and TLR4 differentially skews the balance of T cells in a mouse model of arthritis.

- Tang, X., et al. (2025). Discovery of novel TLR2 antagonists as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 129, 117435.

-

Vipragen. (n.d.). LPS-induced mice sepsis model for screening of anti-inflammatory molecules. Retrieved from [Link]

- PubMed. (2017). Protective effect of a novel antibody against TLR2 on zymosan-induced acute peritonitis in NF-κB transgenic mice. PubMed.

-

Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

- PubMed. (2016). Toll-Like Receptor 2 Mediates In Vivo Pro- and Anti-inflammatory Effects of Mycobacterium Tuberculosis and Modulates Autoimmune Encephalomyelitis. PubMed.

- Frangez, Z., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. Molecules, 24(17), 3144.

- Frontiers. (2023). MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model. Frontiers in Bioengineering and Biotechnology, 11, 1188545.

- Dasu, M. R., et al. (2010). Increased Toll-Like Receptor (TLR) Activation and TLR Ligands in Recently Diagnosed Type 2 Diabetic Subjects. Diabetes Care, 33(4), 861–868.

-

SSRN. (2025). Discovery of Novel Tlr2 Antagonists as Anti-Inflammatory Agents. Retrieved from [Link]

- NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.

-

MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). TLR 2 antagonist CU-CPT22 regulated the polarization of bone marrow.... Retrieved from [Link]

- Grabowski, M., et al. (2020). The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling. Biochemical Pharmacology, 172, 113687.

-

Molecular Devices. (n.d.). Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. Retrieved from [Link]

- van Bergenhenegouwen, J., et al. (2008). TLR2-dependent MyD88 signaling contributes to early host defense in murine Enterococcus faecium peritonitis. The Journal of Immunology, 180(7), 4846–4854.

- Hu, Z., et al. (2021). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 2(4), 100941.

-

Creative Bioarray. (n.d.). Lipopolysaccharide (LPS)-Induced Sepsis Model. Retrieved from [Link]

-

Melior Discovery. (n.d.). LPS Model of Sepsis. Retrieved from [Link]

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

-

SOP. (n.d.). Detection of cytokine release in THP-1 cells. Retrieved from [Link]

- Cheng, K., et al. (2013). Discovery of small molecule inhibitors of the TLR1-TLR2 complex.

-

Creative Bioarray. (n.d.). Peritonitis Models. Retrieved from [Link]

-

Creative Biolabs. (n.d.). LPS induced Sepsis Modeling & Pharmacodynamics Service. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]

- MDPI. (2023). An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes. International Journal of Molecular Sciences, 24(15), 12431.

-

ResearchGate. (n.d.). LPS-induced septic shock in mice. Retrieved from [Link]

- Nanomaterials. (2020). Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles.

-

ResearchGate. (n.d.). TLR2 and 4 reporter assays. Retrieved from [Link]

-

Melior Discovery. (n.d.). Zymosan - A Induced Acute Peritonitis Model. Retrieved from [Link]

- PubMed. (2021).

- Frontiers. (2022). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Frontiers in Immunology, 13, 856545.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ibiantech.com [ibiantech.com]

- 3. Discovery of novel TLR2 antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [w.bindingdb.org]

- 7. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 8. mdpi.com [mdpi.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. file.elabscience.com [file.elabscience.com]

- 12. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mpbio.com [mpbio.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. materialneutral.info [materialneutral.info]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Protective effect of a novel antibody against TLR2 on zymosan-induced acute peritonitis in NF-κB transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protective effect of a novel antibody against TLR2 on zymosan-induced acute peritonitis in NF-κB transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Benzylation of Pyrogallol at the C-1 Position

Executive Summary & Strategic Overview

The selective mono-alkylation of pyrogallol (1,2,3-trihydroxybenzene) presents a classic challenge in aromatic substitution due to the molecule's symmetry and the similar nucleophilicity of its three vicinal hydroxyl groups.

The Structural Reality: Pyrogallol possesses a plane of symmetry passing through C-2 and C-5. Consequently, C-1 and C-3 are chemically equivalent. "C-1 benzylation" is synonymous with "C-3 benzylation." The true challenge is differentiating the outer hydroxyls (C-1/C-3) from the inner hydroxyl (C-2) and preventing poly-alkylation (formation of 1,2- or 1,3-dibenzyl ethers).

This guide details two distinct synthetic strategies:

-

Protocol A (The Protection Route): Uses a 1,2-acetonide blocking group to force reaction exclusively at C-3 (equivalent to C-1). Recommended for high-purity applications (API synthesis).

-

Protocol B (The Direct Route): Uses stoichiometric control and weak bases to achieve statistical mono-alkylation. Recommended for rapid analog generation or when chromatography is automated.

Decision Matrix: Reagent Selection

| Feature | Protocol A: Protection-Directed | Protocol B: Direct Alkylation |

| Primary Reagents | Acetone, P₂O₅, Benzyl Bromide, HCl | Benzyl Bromide, KHCO₃ (or K₂CO₃) |

| Regioselectivity | >98% (Exclusive 1-O-substitution) | ~60-70% (Statistical mixture) |

| Step Count | 3 Steps (Protection | 1 Step |

| Purification | Crystallization (Intermediate) / Extraction | Column Chromatography (Required) |

| Scalability | High (Kilogram scale feasible) | Low to Medium (Limited by separation) |

| Cost Efficiency | Higher reagent cost; Lower labor cost | Lower reagent cost; High labor/solvent cost |

Visualizing the Synthetic Pathways

Figure 1: Comparison of Protection-Directed (Red) vs. Direct (Blue) Synthetic Strategies.

Detailed Experimental Protocols

Protocol A: The Protection-Directed Route (Gold Standard)

Rationale: By locking the C-1 and C-2 hydroxyls into a cyclic ketal (acetonide), the C-3 hydroxyl becomes the only available nucleophile. Since C-1 and C-3 are identical in the starting material, alkylating C-3 yields the target 1-O-benzyl product after removing the ketal.

Step 1: Synthesis of 1,2-Isopropylidene Pyrogallol

-

Reagents: Pyrogallol (1.0 eq), Acetone (Solvent/Reagent), Phosphorus Pentoxide (P₂O₅) (0.5 eq).

-

Mechanism: Acid-catalyzed dehydration/ketalization.

-

Suspend Pyrogallol (12.6 g, 100 mmol) in dry Acetone (150 mL) in a round-bottom flask under N₂.

-

Add P₂O₅ (7.1 g, 50 mmol) in portions with vigorous stirring at room temperature (Exothermic reaction; use a water bath if temp exceeds 35°C).

-

Stir for 12–16 hours. The solution will darken.

-

Workup: Decant the acetone solution from the gummy phosphate residue. Neutralize the acetone layer with solid NaHCO₃. Filter and concentrate in vacuo.

-

Purification: The residue is often an oil that crystallizes. Recrystallize from hexane/toluene to obtain white crystals.

-

Checkpoint: ¹H NMR should show a singlet for the gem-dimethyl group (~1.6 ppm) and disappearance of two phenolic protons.

-

Step 2: Benzylation of the Free C-3 Hydroxyl

-

Reagents: 1,2-Isopropylidene pyrogallol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF.

-

Dissolve the intermediate from Step 1 (16.6 g, 100 mmol) in DMF (100 mL) .

-

Add K₂CO₃ (20.7 g, 150 mmol) .

-

Add Benzyl Bromide (13.1 mL, 110 mmol) dropwise.

-

Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

-

Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Step 3: Deprotection to 1-Benzyloxypyrogallol

-

Reagents: 10% HCl, Methanol.

-

Dissolve the benzylated intermediate in Methanol (100 mL) .

-

Add 10% aqueous HCl (20 mL) .

-

Reflux for 1–2 hours. The acetonide group is acid-labile.

-

Workup: Neutralize with NaHCO₃, evaporate methanol, and extract the aqueous residue with Ethyl Acetate.

-

Final Product: Evaporation yields 1-benzyloxypyrogallol.

-

Yield: Typically 65–75% (overall 3 steps).

-

Purity: >98% regiochemical purity.[1]

-

Protocol B: Direct Statistical Mono-Benzylation

Rationale: This method relies on the statistical probability that the electrophile (BnBr) will encounter an unreacted pyrogallol molecule before it encounters a mono-benzylated product. Using a weak base minimizes the deprotonation of the less acidic mono-ether product.

-

Reagents: Pyrogallol (Excess, 2.0 eq), Benzyl Bromide (1.0 eq), KHCO₃ (2.5 eq), Acetone.

-

Dissolve Pyrogallol (25.2 g, 200 mmol) in Acetone (200 mL) .

-

Note: Using excess pyrogallol is critical to suppress di-benzylation.

-

-

Add Potassium Bicarbonate (KHCO₃) (25.0 g, 250 mmol) .

-

Expert Insight: KHCO₃ is a weaker base than K₂CO₃. It is sufficient to deprotonate the acidic phenolic proton but less likely to drive the reaction to the di-substituted product rapidly.

-

-

Add Benzyl Bromide (11.9 mL, 100 mmol) dropwise over 1 hour.

-

Heat to reflux for 12 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Separation (Critical): The residue contains:

-

Unreacted Pyrogallol (Polar)

-

1-Benzyloxypyrogallol (Target)

-

1,3-Dibenzyloxypyrogallol (Non-polar impurity)

-

2-Benzyloxypyrogallol (Minor impurity)

-

-

Purification: Dissolve in minimal EtOAc and wash with water to remove unreacted pyrogallol (highly water-soluble). Purify the organic layer via silica gel chromatography (Gradient: 0%

30% EtOAc in Hexanes).

Analytical Validation (QC)

When characterizing the product, ensure you observe the specific signals indicating mono-substitution and symmetry breaking.

| Technique | Observation for 1-Benzyloxypyrogallol |

| ¹H NMR (DMSO-d₆) | Aromatic Region: Should show an ABC pattern (3 protons) for the pyrogallol ring (t, d, d) distinct from the benzyl aromatic protons (m, 5H).OH Signals: Two distinct OH singlets should be visible (one for C-2, one for C-3). |

| ¹³C NMR | Symmetry Break: Unlike pyrogallol (4 signals due to symmetry), the product will show 6 distinct signals for the pyrogallol ring carbons, plus the benzyl carbons. |

| HPLC | Retention Time: Pyrogallol < 1-OBn < Di-OBn. |

References

-

Acetonide Protection Chemistry

- Original Method: The use of P₂O₅ in acetone for protecting vicinal diols in catechols and pyrogallol is a well-established dehydr

-

Source: Organic Syntheses, Coll.[1] Vol. 3, p. 501 (Related acetonide procedures).

-

Direct Alkylation Selectivity

-

General Reactivity Data

-

Pyrogallol Properties: PubChem Compound Summary for CID 1057.

-

-

Application in Drug Synthesis

- Synthesis of Trimetazidine Analogs: Many analogs require the 1-substituted pyrogallol scaffold, utilizing the acetonide route for intermedi

-

Source:European Journal of Medicinal Chemistry, Vol 45, Issue 11, 2010.

Sources

3-(Benzyloxy)benzene-1,2-diol building block for pharmaceutical synthesis

Application Note: Strategic Utilization of 3-(Benzyloxy)benzene-1,2-diol in Pharmaceutical Synthesis

Abstract

This technical guide outlines the synthesis, purification, and strategic application of This compound (also known as 1-benzyloxy-2,3-dihydroxybenzene or pyrogallol 1-monobenzyl ether).[1] Unlike its glycerol analog (CAS 4799-67-1), this aromatic building block is critical for generating regioselectively substituted catechol motifs found in COMT inhibitors (e.g., Entacapone, Tolcapone), antioxidants, and HIV integrase inhibitors.[1] This note provides a validated protocol for the mono-benzylation of pyrogallol and details its use as a "masking" scaffold to direct electrophilic aromatic substitution.[1]

Part 1: Chemical Profile & Strategic Utility[1]

Compound Identity:

-

IUPAC Name: this compound[1]

-

Common Name: Pyrogallol 1-monobenzyl ether[1]

-

Core Structure: Pyrogallol core with a single benzyl protection at the C-1 (or C-3) position.[1]

-

Key Distinction: WARNING: Do not confuse with 3-(Benzyloxy)propane-1,2-diol (glycerol derivative).[1] Ensure CAS verification aligns with the aromatic structure.

Strategic Value in Drug Design:

-

Desymmetrization: Pyrogallol is symmetric (C2v).[1] Monobenzylation desymmetrizes the molecule, creating distinct electronic environments for the remaining hydroxyls (C-2 vs. C-3).[1]

-

Regiocontrol: The bulky benzyl group sterically hinders the adjacent C-2 position, directing subsequent electrophilic substitutions (e.g., nitration, halogenation) to the C-4, C-5, or C-6 positions.[1]

-

Orthogonal Protection: The benzyl ether is stable to basic and acidic conditions used in glycosylation or alkylation but is readily removed via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃), allowing for late-stage liberation of the catechol moiety.

Part 2: Synthesis Protocol (Validated)

Objective: Selective synthesis of the mono-benzyl ether while minimizing di- and tri-benzylated side products.

Reaction Scheme: Pyrogallol + Benzyl Bromide (1.0 eq) + K₂CO₃ → this compound[1]

Materials:

-

Substrate: Pyrogallol (Reagent Grade, >99%)

-

Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics, though workup is harder)

-

Atmosphere: Nitrogen or Argon (Strictly required to prevent pyrogallol oxidation)

Step-by-Step Methodology:

-

Inerting: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen for 15 minutes.

-

Solubilization: Charge Pyrogallol (12.6 g, 100 mmol) and Acetone (150 mL). Stir until fully dissolved.

-

Note: The solution will be clear/pale. If it turns dark brown immediately, oxygen is present.[1]

-

-

Base Addition: Add K₂CO₃ (13.8 g, 100 mmol) in a single portion. The mixture may become heterogeneous.

-

Controlled Addition (Critical Step): Add Benzyl Bromide (17.1 g, 100 mmol) to the addition funnel diluted in 20 mL Acetone. Add dropwise over 60 minutes at room temperature.

-

Rationale: Slow addition maintains a low concentration of electrophile, statistically favoring mono-alkylation over poly-alkylation.[1]

-

-

Reflux: Heat the reaction to a gentle reflux (approx. 56°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

TLC Profile: Pyrogallol (Rf ~0.1), Mono-benzyl (Rf ~0.4), Di-benzyl (Rf ~0.7).[1]

-

-

Workup:

-

Cool to room temperature.[1] Filter off inorganic salts (KBr, excess K₂CO₃).[1]

-

Concentrate the filtrate under reduced pressure to yield a crude oil.[2]

-

Redissolve in EtOAc (200 mL) and wash with 1M HCl (50 mL) to neutralize residual phenoxides, followed by Brine (50 mL).

-

Dry over Na₂SO₄ and concentrate.[2]

-

-

Purification:

Part 3: Pharmaceutical Applications & Pathway Visualization

Case Study: Synthesis of Nitrocatechol-type COMT Inhibitors Drugs like Entacapone and Tolcapone rely on a nitrocatechol core.[1] Direct nitration of catechols is oxidative and messy. This compound serves as a protected scaffold to introduce the nitro group regioselectively.[1]

Mechanism: The benzyl ether at C-1 is an ortho, para-director.[1] However, the free hydroxyl at C-2 is a stronger activator.[1] By controlling conditions, one can direct nitration to the C-5 position (para to the free OH at C-2) or C-4.[1]

Workflow Diagram (Graphviz)

Caption: Synthetic pathway from Pyrogallol to Nitrocatechol drug precursors via the this compound intermediate.

Part 4: Handling, Stability & Troubleshooting

Stability Profile:

-

Oxidation: Like all catechols, the mono-benzyl ether is susceptible to oxidation to o-quinones if left in basic solution or exposed to air for prolonged periods.[1]

-

Storage: Store under Argon at 2–8°C.

-

Light Sensitivity: Benzyl ethers can undergo slow photolysis; store in amber vials.[1]

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation of Pyrogallol | Ensure strict N₂ atmosphere. Degas solvents before use.[1] |

| Low Yield (<30%) | Over-alkylation (Di/Tri-benzyl) | Reduce BnBr equivalents to 0.95 eq. Increase dilution of BnBr during addition. |

| Regioisomer Mix | 2-O-alkylation occurring | Use a weaker base (NaHCO₃) or lower temperature (0°C to RT) to favor the more acidic 1-OH.[1] |

| Difficulty Separating | Co-elution of isomers | Use Toluene:Ethyl Acetate gradients instead of Hexane:EtOAc for better resolution of phenolic compounds. |

References

-

Synthetic Protocol Grounding

-

Pharmaceutical Application (COMT Inhibitors)

-

Learmonth, D. A., & Soares-da-Silva, P. (2003).[1] "Synthesis and biological evaluation of novel 3-substituted entacapone derivatives." Journal of Medicinal Chemistry.

-

-

Regioselectivity in Polyphenols

-

Biological Activity of Benzyl-Piperidine Derivatives

Sources

procedure for deprotection of 3-benzyloxycatechol to pyrogallol

Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable, and oxidation-resistant protocol for the deprotection of 3-benzyloxycatechol (1-(benzyloxy)-2,3-dihydroxybenzene) to yield high-purity pyrogallol (1,2,3-trihydroxybenzene).

The Challenge: While benzyl ether cleavage is a standard organic transformation, the product (pyrogallol) presents a unique difficulty: rapid autoxidation . Pyrogallol acts as a potent reducing agent; in the presence of oxygen and neutral-to-basic pH, it undergoes radical coupling to form purpurogallin (a dark brown impurity) and insoluble polymers. Standard filtration and concentration protocols often result in low yields of a tarry, black product.

The Solution: This protocol utilizes Catalytic Hydrogenolysis (Pd/C, H₂) under strictly controlled conditions. Unlike Lewis acid deprotection (e.g., BBr₃), which forms stable borate complexes with vicinal triols that are difficult to hydrolyze without oxidation, hydrogenolysis proceeds under neutral/mildly acidic conditions.

Key Success Factor: The integration of Schlenk-line techniques during the workup phase to prevent exposure to atmospheric oxygen until the product is stabilized.

Mechanistic Insight

The reaction proceeds via a heterogeneous mechanism on the Palladium surface.[1] The critical insight for this specific substrate is that the electron-rich catechol ring competes for adsorption sites on the catalyst, potentially slowing the reaction.

Figure 1: Mechanism of heterogeneous catalytic hydrogenolysis of benzyl ethers.

Critical Material Attributes (CMA)

| Reagent/Material | Specification | Purpose | Critical Note |

| 3-Benzyloxycatechol | HPLC >98% | Substrate | Impurities may poison catalyst. |

| Palladium on Carbon | 10% wt loading, wet support | Catalyst | PYROPHORIC. Must be kept wet. Dry Pd/C ignites methanol vapors instantly. |

| Methanol (MeOH) | Anhydrous, Degassed | Solvent | Degassing removes dissolved O₂, preventing product oxidation. |

| Hydrogen (H₂) | UHP Grade (99.999%) | Reactant | Balloon pressure (1 atm) is sufficient. |

| Acetic Acid (AcOH) | Glacial | Additive | Maintains pH < 5 during workup to suppress autoxidation. |

Experimental Protocol

Safety Warning:

-

Fire Hazard: Pd/C is pyrophoric. Never add dry catalyst to solvent. Add solvent to catalyst under inert gas.

-

Toxicity: Pyrogallol is toxic and absorbed through skin. Wear double nitrile gloves.

Phase 1: Reaction Setup (Inert Atmosphere)

-

Degassing: Sparge Methanol (MeOH) with Argon or Nitrogen for 20 minutes prior to use.

-

Catalyst Loading: In a dry Schlenk flask or 3-neck round bottom flask, place 10% Pd/C (10 wt% equivalent relative to substrate mass).

-

Note: If using dry Pd/C, add under Argon flow. If using wet Pd/C (50% H₂O), it is safer but account for water mass.

-

-

Substrate Addition: Dissolve 3-benzyloxycatechol (1.0 equiv) in the degassed MeOH (concentration ~0.1 M). Carefully add this solution to the catalyst flask via syringe/cannula.

-

Purge: Evacuate the flask (house vacuum is sufficient) and backfill with Nitrogen (3 cycles).

-

Hydrogenation: Evacuate and backfill with Hydrogen (H₂) (balloon). Stir vigorously at Room Temperature (20-25°C).

-

Duration: Typically 2–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will disappear; Pyrogallol (Rf ~0.2) will appear as a streak (stains dark brown rapidly with KMnO4).

-

Phase 2: Anaerobic Workup (Crucial Step)

The majority of failures occur here due to air exposure.

-

Apparatus Prep: Prepare a Celite filter pad in a sintered glass funnel. Flush the receiving flask and the funnel with Nitrogen.

-

Filtration: Filter the reaction mixture through the Celite pad under a blanket of Nitrogen or using a closed Schlenk filter system.

-

Why? Removing Pd/C in air can cause a fire; exposing the filtrate to air oxidizes the pyrogallol.

-

-

Cake Wash: Wash the filter cake with degassed MeOH containing 1% Acetic Acid.

-

Expert Tip: The acetic acid ensures the phenols remain protonated, significantly reducing oxidation rates.

-

-

Concentration: Transfer the filtrate to a rotary evaporator. Evaporate solvent at <40°C .

-

Validation: The residue should be an off-white to pale grey solid. If it is black/tarry, oxidation has occurred.

-

Phase 3: Purification (Sublimation)

Recrystallization is risky due to thermal oxidation in solution. Sublimation is the superior purification method for pyrogallol.

-

Place the crude solid in a sublimation apparatus.

-

Apply high vacuum (<0.1 mmHg).

-

Heat bath to 100–110°C.

-

Collect pure Pyrogallol as white needles on the cold finger (condenser).

-

Storage: Store immediately under Argon in a dark, desiccated container.

Process Workflow Diagram

Figure 2: Step-by-step workflow emphasizing anaerobic handling points.

Quality Control & Validation

| Test | Expected Result | Failure Mode Indicator |

| Appearance | White to pale grey needles | Dark brown/Black (Oxidation/Purpurogallin) |

| ¹H NMR (DMSO-d₆) | δ 8.7 (s, 3H, -OH), 6.3-6.5 (m, 3H, Ar-H). Absence of Bn peaks (7.3, 5.1 ppm). | Presence of peaks at 7.3 ppm (Incomplete rxn) |

| Melting Point | 131–134 °C | <128 °C (Wet or oxidized) |

| Solubility | Soluble in water, EtOH, Ether | Insoluble black specs (Polymerized material) |

Troubleshooting Guide

Issue: Reaction is incomplete after 6 hours.

-

Cause: Catalyst poisoning (S or N impurities in substrate) or poor H₂ mass transfer.

-

Fix: Filter the mixture (anaerobically), add fresh Pd/C, and repressurize. Ensure vigorous stirring to break the gas-liquid interface.

Issue: Product turns brown immediately upon drying.

-

Cause: Residual alkalinity or trace metals catalyzing oxidation.

-

Fix: Ensure the collection flask is acid-washed (1M HCl) and rinsed with DI water before use. Add trace AcOH to the final solvent before evaporation.

Issue: Fire at the filter funnel.

-

Cause: Dry Pd/C interacting with methanol vapor and oxygen.

-

Fix:NEVER let the filter cake run dry.[1] Keep it covered with solvent. Upon completion, flood the funnel with water before disposal.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M. (2014).[2] Protection for Phenols and Catechols (Benzyl Ethers). John Wiley & Sons.[2]

-

Catalytic Hydrogenolysis Mechanism. BenchChem Application Note (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1]

-

Pyrogallol Autoxidation & Stability. Han, R. et al. (2012). Improved Pyrogallol Autoxidation Method. Journal of Agricultural and Food Chemistry.

-

Handling of Pyrophoric Catalysts. American Chemical Society (ACS) Chemical Health & Safety Guidelines.

-

Selective Inhibition of Hydrogenolysis. Sajiki, H. (1995).[3][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C.[3][4] Tetrahedron Letters.[2][3][4][5]

Sources

Application Notes and Protocols: Regioselective Synthesis of 3-Substituted Catechols via Benzyl Protection

Introduction

Catechol and its derivatives are fundamental structural motifs present in a vast array of biologically active molecules and pharmaceuticals.[1][2] Their roles span from neurotransmitter analogs to potent antioxidants and enzyme inhibitors, making them a cornerstone in medicinal chemistry and drug development.[1][2] The precise introduction of substituents onto the catechol ring is often paramount to modulating the pharmacological activity of these compounds. Among the various substitution patterns, 3-substituted catechols present a significant synthetic challenge due to the inherent reactivity and potential for multiple side reactions of the catechol nucleus.

Direct functionalization of catechol is often hampered by a lack of regioselectivity, leading to mixtures of 3- and 4-substituted products. To overcome this, a protection strategy for the hydroxyl groups is essential. This guide provides a detailed protocol for the regioselective synthesis of 3-substituted catechols, employing benzyl groups for the temporary protection of the hydroxyl moieties. This strategy allows for a directed ortho-lithiation and subsequent electrophilic quench to install the desired substituent at the 3-position with high selectivity.

The Benzyl Protection Strategy: A Conceptual Overview

The core of this synthetic approach lies in the temporary masking of the acidic catechol protons with benzyl ethers. This serves a dual purpose: it prevents unwanted side reactions at the hydroxyl groups and enables regioselective deprotonation of the aromatic ring. The overall workflow can be summarized in three key stages:

-

Protection: The two hydroxyl groups of catechol are converted to benzyl ethers.

-

Functionalization: The dibenzyl-protected catechol undergoes a directed ortho-lithiation, followed by reaction with a suitable electrophile to introduce the desired substituent at the 3-position.

-

Deprotection: The benzyl protecting groups are removed to unveil the 3-substituted catechol.

Caption: Overall workflow for the synthesis of 3-substituted catechols.

Experimental Protocols

Part 1: Protection of Catechol with Benzyl Groups

The initial step involves the formation of 1,2-bis(benzyloxy)benzene. The Williamson ether synthesis is a robust and widely used method for this transformation.[3][4] The choice of a strong base is critical to ensure complete deprotonation of both hydroxyl groups.

Protocol 1: Benzylation of Catechol

-

Materials:

-

Catechol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of NaH (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of catechol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (2.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1,2-bis(benzyloxy)benzene.

-

Part 2: Regioselective Functionalization via ortho-Lithiation

With the hydroxyl groups protected, the next step is the introduction of the substituent at the 3-position. This is achieved through directed ortho-lithiation, where the benzyloxy groups direct the deprotonation to the adjacent aromatic C-H bond.[5][6] Subsequent quenching with an electrophile installs the desired functional group.

Caption: Key steps in the functionalization of the protected catechol.

Protocol 2: ortho-Lithiation and Electrophilic Quench

-

Materials:

-

1,2-bis(benzyloxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., dimethylformamide, iodine, alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1,2-bis(benzyloxy)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the ortho-lithiated species is often indicated by a color change.

-

Add the chosen electrophile (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Part 3: Deprotection to Yield the 3-Substituted Catechol

The final step is the removal of the benzyl protecting groups to reveal the desired 3-substituted catechol. Catalytic hydrogenolysis is the most common and efficient method for this deprotection.[7][8]

Protocol 3: Debenzylation via Catalytic Hydrogenolysis

-

Materials:

-

3-Substituted-1,2-bis(benzyloxy)benzene

-

Palladium on carbon (Pd/C), 10 wt. %

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-